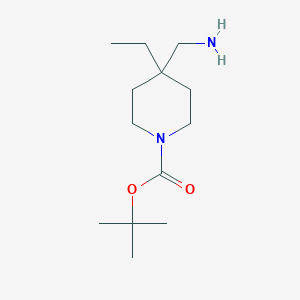

1-Boc-4-(aminomethyl)-4-ethylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Boc-4-(aminomethyl)-4-ethylpiperidine is a chemical compound with the molecular formula C11H22N2O2 . It is a colorless to yellow liquid or low melting solid . This compound is used in the preparation of biologically active compounds and orally active platelet-activating factor antagonists . It is also used as an inhibitor for aspartic acid protease and Kinesin spindle protein .

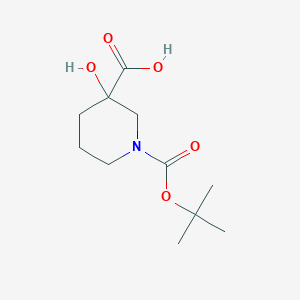

Molecular Structure Analysis

The molecular structure of this compound includes elements such as carbon, hydrogen, nitrogen, and oxygen . The exact structure can be represented by the SMILES string: CC©©OC(=O)N1CCC(CN)CC1 .Physical And Chemical Properties Analysis

This compound has a boiling point of 237-238°C and a density of 1.013 g/mL at 25°C . Its refractive index is 1.473 . The compound is also characterized by a molar refractivity of 59.7±0.3 cm³ .Scientific Research Applications

Synthesis and Utilization in Organic Chemistry

1-Boc-4-(aminomethyl)-4-ethylpiperidine is a versatile building block in organic synthesis, particularly in the creation of 4-substituted 3-aminopiperidines, which have high potential for biological activity. Schramm, Pavlova, Hoenke, and Christoffers (2009) developed a multigram synthesis of orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine, starting from basic materials like pyridine and benzyl chloride (Schramm, Pavlova, Hoenke, & Christoffers, 2009). Similarly, Verniest et al. (2010) described an efficient synthesis of fluorinated azaheterocycles like 4-aminomethyl-4-fluoropiperidines, which serve as bifunctional building blocks for fluorinated pharmaceutical compounds (Verniest et al., 2010).

Application in Peptide Synthesis

Pascal, Sola, Labéguère, and Jouin (2000) synthesized 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), a novel unnatural amino acid, showcasing its utility as a building block for peptidomimetics and combinatorial chemistry. They illustrated its properties by synthesizing an AmAbz-containing branched pseudopeptide (Pascal, Sola, Labéguère, & Jouin, 2000).

In Pharmaceutical Synthesis

Jiang, Song, and Long (2004) described a method for synthesizing 4-substituted-4-aminopiperidine derivatives, which are key building blocks for CCR5 antagonists, a class of HIV-1 entry inhibitors. They employed isonipecotate as a starting material and used a Curtius rearrangement for the key step (Jiang, Song, & Long, 2004).

Safety and Hazards

1-Boc-4-(aminomethyl)-4-ethylpiperidine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is also considered very toxic to aquatic life . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective equipment, and storing in a well-ventilated place .

properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-ethylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-13(10-14)6-8-15(9-7-13)11(16)17-12(2,3)4/h5-10,14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCVVNLACZFQSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)C(=O)OC(C)(C)C)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B1404871.png)

![Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate](/img/structure/B1404873.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B1404879.png)

![N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride](/img/structure/B1404880.png)